(R)-3-Boc-4-(Methoxymethylcarbamoyl)-2,2-dimethyloxazolidine

説明

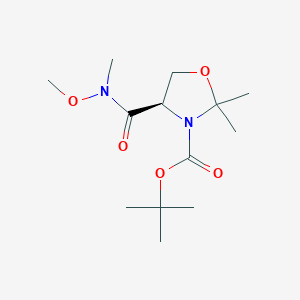

®-3-Boc-4-(Methoxymethylcarbamoyl)-2,2-dimethyloxazolidine is a synthetic organic compound that belongs to the class of oxazolidines. This compound is characterized by its unique structure, which includes a Boc-protected amine group, a methoxymethylcarbamoyl group, and a dimethyloxazolidine ring. It is commonly used in organic synthesis and medicinal chemistry due to its stability and reactivity.

準備方法

The synthesis of ®-3-Boc-4-(Methoxymethylcarbamoyl)-2,2-dimethyloxazolidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Formation of the Oxazolidine Ring: The oxazolidine ring is formed through a cyclization reaction involving an amino alcohol and a carbonyl compound under acidic or basic conditions.

Introduction of the Boc-Protected Amine Group: The Boc-protected amine group is introduced through a reaction with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

Attachment of the Methoxymethylcarbamoyl Group: The methoxymethylcarbamoyl group is attached through a reaction with methoxymethyl isocyanate or a similar reagent.

Industrial production methods may involve optimization of these steps to improve yield and scalability.

化学反応の分析

®-3-Boc-4-(Methoxymethylcarbamoyl)-2,2-dimethyloxazolidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) to form corresponding oxazolidinones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield amine derivatives.

Substitution: Nucleophilic substitution reactions can occur at the methoxymethylcarbamoyl group, leading to the formation of various substituted derivatives.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

科学的研究の応用

Chemical Properties and Structure

- Molecular Formula : C13H24N2O5

- Molecular Weight : 288.34 g/mol

- CAS Number : 95715-86-9

The compound features a tert-butoxycarbonyl (Boc) group which is commonly used in organic synthesis for protection of amines. The oxazolidine structure contributes to its stability and reactivity in various chemical reactions.

Organic Synthesis

(R)-3-Boc-4-(Methoxymethylcarbamoyl)-2,2-dimethyloxazolidine serves as an important intermediate in the synthesis of various biologically active molecules. Its unique structure allows for selective reactions that are crucial in the development of complex organic compounds.

Applications in Synthesis

- Peptide Synthesis : The Boc protecting group facilitates the formation of peptide bonds by protecting amine functionalities during coupling reactions.

- Chiral Auxiliary : The oxazolidine moiety can act as a chiral auxiliary, enhancing enantioselectivity in asymmetric synthesis. This property is particularly valuable in the pharmaceutical industry for producing chiral drugs.

Medicinal Chemistry

The compound has been investigated for its potential as a precursor in the design of novel therapeutic agents, particularly in the development of inhibitors for various biological targets.

Case Studies

- HIV Protease Inhibitors : Research has shown that derivatives containing oxazolidine structures exhibit promising activity against HIV protease. For instance, modifications to the oxazolidine framework have yielded compounds with enhanced potency and selectivity against HIV strains .

Drug Development

The versatility of this compound makes it a valuable building block in drug discovery pipelines.

Potential Drug Candidates

- Antiviral Agents : Its derivatives have been explored as potential antiviral agents, leveraging their structural properties to inhibit viral replication mechanisms.

- Cancer Therapeutics : The compound's ability to form stable complexes with target proteins suggests potential applications in developing cancer therapeutics that require precise targeting of biomolecular interactions.

作用機序

The mechanism of action of ®-3-Boc-4-(Methoxymethylcarbamoyl)-2,2-dimethyloxazolidine involves its interaction with specific molecular targets and pathways. The Boc-protected amine group can be deprotected under acidic conditions, revealing a free amine that can participate in various biochemical reactions. The methoxymethylcarbamoyl group can undergo hydrolysis to release methanol and a carbamate, which can further react with biological molecules.

類似化合物との比較

®-3-Boc-4-(Methoxymethylcarbamoyl)-2,2-dimethyloxazolidine can be compared with other similar compounds, such as:

®-3-Boc-4-(Hydroxymethylcarbamoyl)-2,2-dimethyloxazolidine: This compound has a hydroxymethylcarbamoyl group instead of a methoxymethylcarbamoyl group, leading to different reactivity and applications.

®-3-Boc-4-(Ethoxymethylcarbamoyl)-2,2-dimethyloxazolidine: The ethoxymethylcarbamoyl group provides different steric and electronic properties compared to the methoxymethylcarbamoyl group.

®-3-Boc-4-(Aminomethylcarbamoyl)-2,2-dimethyloxazolidine: This compound contains an aminomethylcarbamoyl group, which can participate in different types of chemical reactions.

The uniqueness of ®-3-Boc-4-(Methoxymethylcarbamoyl)-2,2-dimethyloxazolidine lies in its specific combination of functional groups, which provides a balance of stability and reactivity suitable for various applications.

生物活性

(R)-3-Boc-4-(Methoxymethylcarbamoyl)-2,2-dimethyloxazolidine is a compound belonging to the oxazolidine family, which has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into its biological activity, including anticancer properties, mechanisms of action, and relevant research findings.

- IUPAC Name : this compound

- Molecular Formula : C12H21NO5

- Molecular Weight : 259.30 g/mol

- CAS Number : 95715-86-9

Biological Activity Overview

The biological activity of this compound primarily stems from its structural characteristics that allow it to interact with various biological targets. The oxazolidine scaffold is known for its diverse pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory activities.

Anticancer Activity

Research indicates that derivatives of oxazolidines can exhibit significant anticancer properties. The mechanism often involves the inhibition of key enzymes and pathways that are crucial for cancer cell proliferation.

-

Mechanisms of Action :

- Enzyme Inhibition : Compounds similar to this compound have been shown to inhibit enzymes such as thymidylate synthase and histone deacetylases (HDACs), which are vital for DNA synthesis and cell cycle regulation .

- Cell Cycle Arrest : These compounds can induce cell cycle arrest in cancer cells, leading to apoptosis (programmed cell death) through various signaling pathways .

-

Case Studies :

- A study highlighted the effectiveness of oxazolidine derivatives in targeting cancer cell lines. For instance, certain modifications on the oxazolidine structure led to increased cytotoxicity against breast and colon cancer cell lines .

- Another investigation demonstrated that specific oxazolidine derivatives showed promising results in inhibiting tumor growth in vivo models by modulating immune responses and reducing inflammation .

Data Table: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Anticancer | Inhibition of tumor growth; apoptosis | , |

| Antimicrobial | Broad-spectrum activity against bacteria | |

| Anti-inflammatory | Reduction in inflammatory markers |

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of oxazolidine derivatives. Modifications at various positions on the oxazolidine ring can significantly enhance their biological activity:

特性

IUPAC Name |

tert-butyl (4R)-4-[methoxy(methyl)carbamoyl]-2,2-dimethyl-1,3-oxazolidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O5/c1-12(2,3)20-11(17)15-9(8-19-13(15,4)5)10(16)14(6)18-7/h9H,8H2,1-7H3/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USINQMZZDNKSQW-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(N(C(CO1)C(=O)N(C)OC)C(=O)OC(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(N([C@H](CO1)C(=O)N(C)OC)C(=O)OC(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40455550 | |

| Record name | (R)-3-Boc-4-(Methoxymethylcarbamoyl)-2,2-dimethyloxazolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40455550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

167102-62-7 | |

| Record name | 1,1-Dimethylethyl (4R)-4-[(methoxymethylamino)carbonyl]-2,2-dimethyl-3-oxazolidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=167102-62-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (R)-3-Boc-4-(Methoxymethylcarbamoyl)-2,2-dimethyloxazolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40455550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。